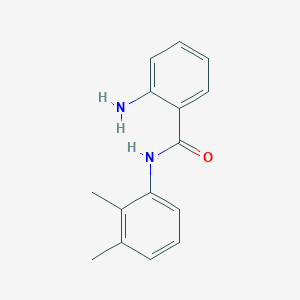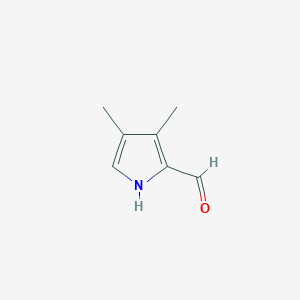![molecular formula C7H8N4 B1269109 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 7169-94-0](/img/structure/B1269109.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
描述
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 2-position and an amine group at the 6-position. It is known for its significant biological activities and is commonly found in medicinal and biologically active compounds .
作用机制
Target of Action
The primary targets of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine are Janus kinases (JAK1 and JAK2) . These kinases play a crucial role in signal transduction for a variety of cytokines and growth factors, and are involved in cell growth, survival, development, and differentiation of a number of cell types .
Mode of Action
This compound interacts with its targets (JAK1 and JAK2) by acting as an inhibitor . This interaction results in the blockage of the JAK-STAT signaling pathway, which is critical for cell proliferation and survival .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1 and JAK2, it prevents the activation of STAT proteins, which are responsible for the expression of genes involved in cell proliferation, survival, and immune response .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.
Result of Action
The inhibition of JAK1 and JAK2 by this compound leads to a decrease in cell proliferation and survival, particularly in cells that are dependent on the JAK-STAT pathway . This can result in the suppression of immune responses and the inhibition of growth in certain types of cancer cells .
生化分析
Biochemical Properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is involved in the repair of double-strand DNA breaks . This interaction is significant because DNA-PK is a key component of the DNA damage response, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. Additionally, this compound has been found to interact with other proteins such as JAK1 and JAK2, which are involved in cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce cell apoptosis and G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation . Moreover, this compound affects the phosphorylation levels of key signaling proteins such as ERK1/2, c-Raf, MEK1/2, and AKT, which are involved in the regulation of cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the catalytic subunit of DNA-PK, thereby inhibiting its activity and preventing the repair of DNA double-strand breaks . This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of JAK1 and JAK2 by binding to their active sites, which disrupts downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that this compound remains stable under various conditions, making it suitable for long-term studies . In vitro and in vivo studies have shown that the effects of this compound on cellular function are sustained over extended periods, with no significant degradation observed . This stability is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been found to undergo phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes are essential for the compound’s elimination from the body and can affect its bioavailability and therapeutic efficacy. Additionally, this compound has been shown to modulate metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These interactions are critical for its therapeutic potential, as they determine the compound’s bioavailability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene at 140°C under microwave irradiation .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and environmentally friendly oxidizers makes the process more sustainable and efficient .
化学反应分析
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group at the 6-position can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyridines .
科学研究应用
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
相似化合物的比较
2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: Lacks the methyl group at the 2-position and the amine group at the 6-position.
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-amine: Similar structure but with a pyrazine ring instead of a pyridine ring.
2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine: Contains a pyrimidine ring and a benzylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
属性
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYBVPNAIURTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235675 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-94-0 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7169-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)




![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)


